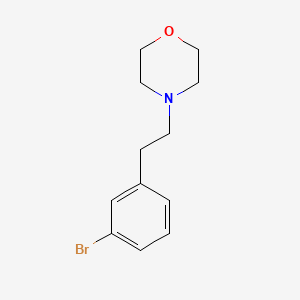

4-(3-Bromophenethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-Bromophenethyl)morpholine” is an organic compound with the CAS Number: 364793-86-2 . It belongs to the class of morpholine derivatives .

Molecular Structure Analysis

The molecular formula of “4-(3-Bromophenethyl)morpholine” is C12H16BrNO . The molecular weight is 270.17 . The InChI Code is 1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 .Physical And Chemical Properties Analysis

The physical form of “4-(3-Bromophenethyl)morpholine” is liquid . It is stored at room temperature .Applications De Recherche Scientifique

Pharmacology

4-(3-Bromophenethyl)morpholine: has shown potential in pharmacological research due to its structural characteristics. It possesses a morpholine ring, which is a common feature in various pharmacologically active compounds. The bromophenethyl moiety can act as a precursor in the synthesis of more complex molecules that may interact with biological systems.

- CYP Inhibition : This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP2D6 . This suggests its utility in studying drug-drug interactions and in the development of medications that require specific metabolic profiles.

- Blood-Brain Barrier Permeability : Its structure suggests high blood-brain barrier permeability, making it a candidate for the development of central nervous system-active drugs .

Material Science

In material science, 4-(3-Bromophenethyl)morpholine can be utilized in the synthesis of novel materials due to its ability to act as a linking agent.

- Polymer Synthesis : It can be used to introduce morpholine functionalities into polymers, which can alter the physical properties of the material, such as flexibility and thermal stability .

Chemical Synthesis

The presence of a reactive bromine atom makes 4-(3-Bromophenethyl)morpholine a versatile reagent in organic synthesis.

- Cross-Coupling Reactions : It can participate in various cross-coupling reactions to create complex organic frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 4-(3-Bromophenethyl)morpholine can be used as a standard or reference compound.

- Chromatography : It may serve as a reference compound in chromatographic methods to help identify and quantify similar compounds in complex mixtures .

Life Sciences

In life sciences, the compound’s properties may be explored in various contexts.

- Bioconjugation : It could be used for bioconjugation purposes, linking biomolecules to other structures to study biological processes or for therapeutic purposes .

Industrial Applications

While specific industrial applications of 4-(3-Bromophenethyl)morpholine are not extensively documented, its chemical properties suggest potential uses.

Safety and Hazards

The safety information for “4-(3-Bromophenethyl)morpholine” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

- The primary target of 4-(3-bromophenethyl)morpholine is not explicitly mentioned in the available literature. However, morpholines, in general, are known to interact with various receptors and enzymes due to their structural similarity to neurotransmitters and other biologically active molecules .

Target of Action

Propriétés

IUPAC Name |

4-[2-(3-bromophenyl)ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-2-11(10-12)4-5-14-6-8-15-9-7-14/h1-3,10H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGPEQDLCZSZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenethyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)